Tetrahymanol

描述

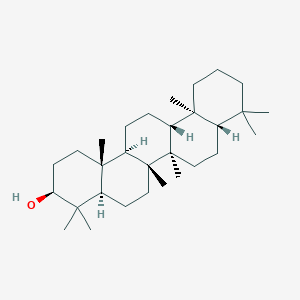

Tetrahymanol is a polycyclic triterpenoid lipid first discovered in the marine ciliate Tetrahymena pyriformis . It is a gammacerane-type membrane lipid, which has also been found in other ciliates, fungi, ferns, and bacteria . This compound is known for its role in maintaining membrane integrity and is often used as a biomarker for water column stratification in ancient ecosystems .

准备方法

Synthetic Routes and Reaction Conditions: Tetrahymanol is synthesized through the cyclization of squalene. In eukaryotes, this process is catalyzed by the enzyme squalene-tetrahymanol cyclase, which converts squalene directly to this compound . In bacteria, the synthesis involves a distinct pathway where squalene is first converted to a hopene molecule by squalene-hopene cyclase, followed by a Ths-dependent ring expansion to form this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that the process would involve the fermentation of microorganisms capable of producing this compound, followed by extraction and purification of the compound. Genetic engineering techniques could be employed to enhance the yield of this compound in these microorganisms.

化学反应分析

Types of Reactions: Tetrahymanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur at the hydroxyl group of this compound, where it can be replaced by other functional groups using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield fully saturated hydrocarbons.

科学研究应用

Cholesterol Bioconversion

Tetrahymanol has been identified as a potential biocatalyst for converting cholesterol into pro-vitamin D3. This process is particularly relevant in the food industry, where pro-vitamin D3 is valuable for fortifying food products. Tetrahymena thermophila can either synthesize this compound or assimilate dietary sterols, making it a versatile organism for biotechnological applications in cholesterol metabolism .

Squalene-Tetrahymanol Cyclase Expression

Recent studies have demonstrated that the expression of the squalene-tetrahymanol cyclase gene (TtTHC1) from Tetrahymena thermophila in Saccharomyces cerevisiae enables the yeast to synthesize this compound. This capability allows anaerobic growth without sterol supplementation, presenting a significant advantage for industrial fermentation processes .

Biomarkers in Geobiology

This compound serves as a biomarker for ancient ecosystems, particularly in interpreting water column stratification through its diagenetic product, gammacerane. The presence of this compound in sedimentary records can indicate past environmental conditions, contributing to our understanding of ecological changes over geological time scales .

Bacterial Diversity and Ecosystem Dynamics

Research has shown that various bacteria, including methanotrophs and sulfate-reducers, synthesize this compound. This discovery broadens the understanding of microbial contributions to ecosystem dynamics and nutrient cycling in both aquatic and terrestrial environments .

Case Studies

作用机制

Tetrahymanol exerts its effects primarily by integrating into cellular membranes, where it helps to maintain membrane fluidity and stability. In sterol-auxotrophic organisms like Tetrahymena pyriformis, this compound functions as a sterol surrogate, allowing these organisms to thrive in environments where sterol biosynthesis is restricted due to a lack of oxygen . The molecular targets and pathways involved in its mechanism of action include the enzymes responsible for its biosynthesis and the membrane proteins that interact with this compound to maintain membrane integrity.

相似化合物的比较

Hopanoids: These include diploptene and bacteriohopanetetrol, which are also derived from the gammacerane skeleton.

Sterols: Although not structurally identical, sterols like cholesterol perform similar functions in eukaryotic membranes.

Tetrahymanol’s unique structure and function make it a valuable compound for scientific research and industrial applications.

生物活性

Tetrahymanol is a polycyclic triterpenoid first identified in the ciliate Tetrahymena pyriformis. This compound is notable for its unique biosynthetic pathway, which does not require molecular oxygen, making it an essential biomarker and functional analogue of sterols in various organisms, particularly in anaerobic or microaerophilic environments. This article explores the biological activity of this compound, focusing on its biosynthesis, ecological significance, and potential applications based on recent research findings.

Biosynthesis of this compound

This compound is synthesized via a distinct pathway involving the enzyme squalene-tetrahymanol cyclase (STC). This process has been characterized in both eukaryotic and prokaryotic organisms. In Tetrahymena, the synthesis occurs when sterols are scarce, indicating that this compound can serve as a substitute for sterols in cellular membranes.

Key Findings on Biosynthesis:

- Anaerobic Synthesis : this compound can be synthesized under anaerobic conditions, which is crucial for organisms that inhabit low-oxygen environments. This ability allows these organisms to maintain cellular integrity without relying on sterols, which require oxygen for their biosynthesis .

- Genetic Basis : The genes responsible for this compound synthesis have been identified through comparative genomics. These genes are found across various phylogenetic groups, suggesting a widespread capability among bacteria and some eukaryotes to produce this compound .

Ecological Significance

This compound plays a significant role in the ecology of various environments. It is often associated with specific microbial communities and can serve as an indicator of certain ecological conditions.

Biomarker Potential:

- Gammacerane Indicator : this compound is linked to gammacerane, which is used as a biomarker for water column stratification in ancient ecosystems. The presence of gammacerane can indicate past environmental conditions and microbial activity .

- Microbial Interactions : In environments where sterols are absent, such as deep-sea sediments or anoxic waters, this compound may facilitate interactions between microorganisms by serving as a membrane component that supports phagocytosis and other metabolic activities .

Biological Activity and Applications

The biological activity of this compound extends beyond its structural role in membranes. Its unique properties may have implications for various fields, including environmental science and biotechnology.

Research Findings:

- Phagocytosis : Studies have shown that this compound is crucial for phagocytosis in Tetrahymena species lacking sterols. This supports the hypothesis that this compound can functionally replace sterols in facilitating cellular uptake mechanisms .

- Therapeutic Potential : Given its structural similarities to sterols, this compound may have potential applications in pharmaceuticals or as a dietary supplement to support cellular health in conditions where sterols are deficient .

Case Studies

- Tetrahymena Thermophila Study :

- Bacterial Synthesis Investigation :

属性

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNSRKHIVITRJP-VJBYBJRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943803 | |

| Record name | Tetrahymanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahymanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2130-17-8 | |

| Record name | Tetrahymanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahymanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahymanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahymanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。